molecular formula C18H16N2O5 B2819516 Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate CAS No. 1356681-14-5

Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B2819516
CAS No.: 1356681-14-5
M. Wt: 340.335
InChI Key: YZUVCBNCUXUCEL-UHFFFAOYSA-N
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Description

Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl ester at position 8 and a (4-formyl-2-methoxyphenoxy)methyl group at position 2. The compound is synthesized via reactions involving 2-hydroxy-4-methoxybenzaldehyde under catalytic hydrogenation conditions, as described in a patent example .

Properties

IUPAC Name

methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-23-16-8-12(10-21)5-6-15(16)25-11-13-9-20-7-3-4-14(17(20)19-13)18(22)24-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUVCBNCUXUCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CN3C=CC=C(C3=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-formyl-2-methoxyphenol with an appropriate imidazo[1,2-a]pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to other imidazo[1,2-a]pyridine derivatives with substitutions at positions 2 and 8. Key structural analogs and their properties are summarized below:

Structural and Physicochemical Comparison

Compound Name Substituents (Position 2) Molecular Formula Molecular Weight Similarity Score Key Features
Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate (4-formyl-2-methoxyphenoxy)methyl C₁₉H₁₇N₂O₆ 375.35 - Formyl group for crosslinking; methoxy enhances solubility
Methyl imidazo[1,2-a]pyridine-8-carboxylate (CAS 133427-07-3) H C₉H₈N₂O₂ 176.17 0.94 Simplest analog; unsubstituted at position 2
Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate (CAS 1116691-30-5) CF₃ C₁₀H₇F₃N₂O₂ 244.17 - Trifluoromethyl group improves metabolic stability and lipophilicity
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate (CAS 908581-18-0) Br (position 6) C₉H₇BrN₂O₂ 255.07 0.85 Bromine substitution enables further functionalization
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride CH₂Cl (hydrochloride salt) C₁₀H₁₀ClN₂O₂·HCl 285.56 - Chloromethyl group for alkylation reactions; hydrochloride enhances stability

Functional Group Impact

  • Formyl Group : The target compound’s 4-formyl substituent distinguishes it from analogs like Methyl imidazo[1,2-a]pyridine-8-carboxylate, enabling Schiff base formation or conjugation with amines .
  • Methoxy Group: The 2-methoxy substitution on the phenoxy moiety may improve solubility compared to non-polar analogs like the trifluoromethyl derivative .

Biological Activity

Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[1,2-a]pyridine core, a methoxyphenoxy substituent, and a carboxylate group. Its molecular formula is C17H18N2O4C_{17}H_{18}N_2O_4 and it has notable functional groups that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit selective inhibitory effects against Mycobacterium tuberculosis without affecting gram-positive or gram-negative pathogens. A study highlighted the synthesis of several imidazo[1,2-a]pyridine derivatives as potential antimycobacterial agents, emphasizing the importance of structure-activity relationships in optimizing their efficacy against tuberculosis .

Table 1: Summary of Antimicrobial Activities

Compound NameTarget PathogenActivity TypeReference
This compoundMycobacterium tuberculosisSelective Inhibition
Other DerivativesVarious (Gram-positive/negative)No significant activity

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the imidazo[1,2-a]pyridine structure can significantly impact biological activity. For instance, alterations in the position and type of substituents on the aromatic rings can enhance or diminish antimicrobial efficacy. A focused library screening revealed that specific substitutions lead to improved interaction with bacterial targets .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antimycobacterial Screening : A focused library of imidazo[1,2-a]pyridine derivatives was screened for activity against Mycobacterium tuberculosis. The study demonstrated that certain derivatives exhibited potent inhibitory effects, which were attributed to their ability to disrupt bacterial cell wall synthesis .
  • In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of similar compounds on various cancer cell lines. These studies suggest that modifications in the side chains can lead to enhanced cytotoxicity against specific cancer types .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and replication.
  • Disruption of Membrane Integrity : Some derivatives can compromise bacterial cell membranes, leading to cell lysis and death .

Q & A

Q. How can reliable bioassay protocols be established to minimize variability in IC₅₀ determinations?

  • Methodological Answer :
  • Standardized Controls : Use reference compounds (e.g., doxorubicin for cytotoxicity assays) to normalize inter-lab variability .
  • Dose-Response Curves : Implement 8-point dilution series with replicates (n=3) to improve statistical robustness .

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